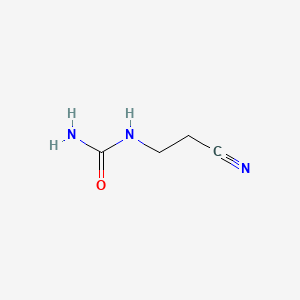

2-Cyanoethylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49062. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6640-70-6 |

|---|---|

Molecular Formula |

C4H7N3O |

Molecular Weight |

113.12 g/mol |

IUPAC Name |

2-cyanoethylurea |

InChI |

InChI=1S/C4H7N3O/c5-2-1-3-7-4(6)8/h1,3H2,(H3,6,7,8) |

InChI Key |

KXLLKSHFFVQKTQ-UHFFFAOYSA-N |

SMILES |

C(CNC(=O)N)C#N |

Canonical SMILES |

C(CNC(=O)N)C#N |

Other CAS No. |

6640-70-6 |

Pictograms |

Irritant |

Synonyms |

(2-cyanoethyl)urea 2-cyanethylcarbamide 2-cyanoethylurea BA1-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanoethylurea: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethylurea, with the CAS Registry Number 6640-70-6, is a nitrile-containing urea derivative of significant interest in medicinal chemistry and drug discovery.[1] Its unique molecular architecture, featuring both a urea moiety and a cyano group, imparts a range of physicochemical properties that make it a valuable building block in the synthesis of more complex bioactive molecules. The urea functional group is well-known for its ability to form stable hydrogen bonds with biological targets, a critical interaction for modulating drug potency and selectivity.[2][3] Concurrently, the nitrile group can act as a versatile pharmacophore, participating in key binding interactions and influencing the metabolic stability of a compound.[4] This guide provides a comprehensive overview of the available data on the melting and boiling points of this compound, alongside a discussion of its synthesis and potential applications, particularly within the realm of drug development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence everything from reaction kinetics to bioavailability. The table below summarizes the key physical and chemical data for this compound.

| Property | Value | Source |

| CAS Number | 6640-70-6 | [1][5] |

| Molecular Formula | C4H7N3O | [1][5] |

| Molecular Weight | 113.12 g/mol | [1] |

| Boiling Point | 289.3°C at 760 mmHg | [5] |

| Melting Point | Not available | |

| Flash Point | 128.7°C | [5] |

| Density | 1.159 g/cm³ | [5] |

| LogP | 0.65958 | [5] |

| IUPAC Name | (2-cyanoethyl)urea | [1] |

| Synonyms | N-(2-cyanoethyl)urea, 2-Cyanethylcarbamide | [1][5] |

Synthesis of this compound: A Methodological Overview

The synthesis of urea derivatives is a well-established field in organic chemistry. While specific, detailed experimental protocols for the industrial-scale production of this compound are not extensively documented in the public domain, a general and plausible synthetic route can be inferred from related reactions. A common method for the synthesis of N-substituted ureas involves the reaction of an amine with an isocyanate or a related carbamoylating agent.

A potential laboratory-scale synthesis of this compound could involve the reaction of 3-aminopropionitrile with a suitable source of the carbamoyl group.

Illustrative Synthetic Workflow

Sources

- 1. This compound | C4H7N3O | CID 96033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-1H-isoindole 76644-74-1 [sigmaaldrich.com]

- 3. 13361-34-7 CAS MSDS (2-Ethylhexyl cyanoacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Urea, N-(2-cyanoethyl) | CAS#:6640-70-6 | Chemsrc [chemsrc.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

A Comparative Technical Guide to 2-Cyanoethylurea and Ethylurea for Advanced Research and Drug Development

Executive Summary

This in-depth technical guide provides a comprehensive comparative analysis of 2-cyanoethylurea and ethylurea, two structurally related yet functionally distinct molecules of significant interest to researchers, scientists, and drug development professionals. While both compounds share a common urea backbone, the presence of a reactive cyanoethyl group in this compound, as opposed to the stable ethyl group in ethylurea, imparts vastly different chemical properties and synthetic utilities. This guide elucidates these core differences through a detailed examination of their chemical structures, reactivity profiles, synthesis methodologies, and applications, with a particular focus on their roles as versatile building blocks in medicinal chemistry and organic synthesis. Furthermore, this document provides practical, field-proven insights into their analytical characterization and safety considerations to empower researchers in their experimental design and execution.

Unveiling the Core Distinction: Chemical Structure and Physicochemical Properties

The fundamental difference between this compound and ethylurea lies in the nature of the substituent attached to one of the nitrogen atoms of the urea moiety. This seemingly subtle variation has profound implications for the molecule's reactivity, polarity, and potential applications.

Ethylurea is a simple N-alkylated urea derivative, characterized by a stable ethyl group.[1] It is a white crystalline solid soluble in water and other polar solvents.[1] Its primary utility in synthesis stems from its role as a source of a protected amino group or as a scaffold in the construction of more complex molecules.[2]

This compound , on the other hand, possesses a cyanoethyl group, which introduces a reactive nitrile functionality. This makes this compound a bifunctional molecule, with the urea and nitrile groups capable of undergoing a variety of chemical transformations.

Below is a comparative summary of their key physicochemical properties:

| Property | This compound | Ethylurea |

| Molecular Formula | C4H7N3O | C3H8N2O |

| Molecular Weight | 113.12 g/mol [3] | 88.11 g/mol [4] |

| CAS Number | 6640-70-6[3] | 625-52-5[4] |

| Appearance | Crystalline solid | White to beige crystalline solid[2] |

| Melting Point | Not readily available | 87-90 °C[5] |

| Solubility | Soluble in water | Soluble in water, methanol[2] |

Diagram 1: Chemical Structures

Caption: Chemical structures of this compound and ethylurea.

Synthesis and Reactivity: A Tale of Two Functional Groups

The synthetic routes to and the subsequent reactivity of this compound and ethylurea are dictated by their distinct functional groups.

Synthesis Methodologies

This compound Synthesis:

The most common laboratory-scale synthesis of this compound involves the Michael addition of urea to acrylonitrile. This reaction is typically base-catalyzed and proceeds readily.

Diagram 2: Synthesis of this compound

Caption: Synthesis of this compound via Michael addition.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea (1.0 eq) in a suitable solvent such as water or ethanol.

-

Add a catalytic amount of a base (e.g., sodium hydroxide or triethylamine, ~0.1 eq).

-

Slowly add acrylonitrile (1.0 eq) to the stirred solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by crystallization upon cooling or by removal of the solvent under reduced pressure, followed by recrystallization from a suitable solvent system (e.g., ethanol/water).

Ethylurea Synthesis:

Ethylurea is commonly synthesized by the reaction of ethylamine with urea or by the reaction of ethyl isocyanate with ammonia. The former method is often preferred for its simplicity and the use of readily available starting materials.[2]

Diagram 3: Synthesis of Ethylurea from Ethylamine and Urea

Caption: Synthesis of ethylurea from ethylamine and urea.

Experimental Protocol: Synthesis of Ethylurea from Ethylamine and Urea

-

In a sealed reaction vessel, combine urea (1.0 eq) and a solution of ethylamine (1.0-1.2 eq) in a suitable solvent like toluene.[2]

-

Heat the mixture with stirring to a temperature of 100-120 °C. The reaction generates ammonia, which will increase the pressure in the vessel.

-

Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

The product, ethylurea, will often precipitate from the solution upon cooling and can be collected by filtration.

-

Further purification can be achieved by recrystallization from a solvent such as ethanol/water.[2]

Comparative Reactivity

The key to understanding the differential utility of these two molecules lies in their reactivity.

Ethylurea: The ethyl group is chemically inert under most conditions, making ethylurea primarily reactive at the urea moiety. The N-H protons can be deprotonated by strong bases, and the carbonyl group can undergo nucleophilic attack, although it is generally less reactive than aldehydes or ketones. Its primary role is as a building block where the ethylurea fragment is incorporated into a larger molecule.[2][6]

This compound: The presence of the cyano group dramatically expands the reactivity profile of this compound.

-

Hydrolysis of the Nitrile: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (carboxyethylurea) or an amide (carbamoylethylurea).[7] This provides a route to introduce a carboxylic acid or amide functionality.

-

Reduction of the Nitrile: The cyano group can be reduced to a primary amine (aminopropylurea) using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This transformation is valuable for introducing a primary amine group.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form heterocyclic rings.[8][9]

-

Reactions of the Urea Moiety: The urea portion of this compound exhibits reactivity similar to that of ethylurea.

Diagram 4: Reactivity Comparison

Caption: Comparative reactivity of this compound and ethylurea.

Applications in Drug Development and Organic Synthesis

The distinct reactivity profiles of this compound and ethylurea translate into different applications in the synthesis of pharmaceuticals and other biologically active molecules.

Ethylurea in Medicinal Chemistry:

Ethylurea is a common building block in the synthesis of various pharmaceuticals. The urea functionality is a key pharmacophore in many drugs due to its ability to form hydrogen bonds with biological targets.[6] Ethylurea derivatives have been explored as:

-

Enzyme Inhibitors: The urea moiety can mimic peptide bonds and interact with the active sites of enzymes. For example, ethylurea derivatives have been investigated as inhibitors of nitric oxide synthase (iNOS).[1]

-

Receptor Ligands: The hydrogen bonding capabilities of the urea group are crucial for binding to various receptors.

-

Scaffolds for Library Synthesis: The simple structure of ethylurea makes it an attractive starting point for the combinatorial synthesis of compound libraries for drug screening.

This compound in Pharmaceutical Synthesis:

The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity.[10]

-

Synthesis of Pyrimidines and other N-Heterocycles: The cyano and urea functionalities can be utilized in cyclization reactions to construct various nitrogen-containing heterocycles, which are prevalent in many drug molecules.

-

Precursor to Functionalized Amines and Carboxylic Acids: As described in the reactivity section, this compound can be readily converted to aminopropylurea or carboxyethylurea, which are valuable intermediates for further synthetic transformations.

-

Cyanoethylating Agent: In some contexts, the cyanoethyl group can be transferred to other nucleophiles, acting as a cyanoethylating agent.[11]

Analytical Characterization

Accurate characterization of this compound and ethylurea is crucial for quality control and reaction monitoring. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and connectivity of protons in the molecule. For ethylurea, one would expect signals corresponding to the CH₃, CH₂, and NH protons.[12] For this compound, signals for the two CH₂ groups and the NH protons would be observed.

-

¹³C NMR: Shows the number of unique carbon environments. The carbonyl carbon of the urea typically appears around 160 ppm. The nitrile carbon in this compound has a characteristic chemical shift in the range of 115-125 ppm.

-

-

Infrared (IR) Spectroscopy:

-

The urea group exhibits characteristic C=O stretching vibrations around 1650 cm⁻¹ and N-H stretching vibrations in the range of 3200-3500 cm⁻¹.

-

This compound will also show a sharp C≡N stretching vibration around 2250 cm⁻¹.

-

-

Mass Spectrometry (MS):

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with UV detection is a common method for assessing the purity and quantifying both this compound and ethylurea.[15][16] A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The choice of wavelength for UV detection depends on the chromophores present; the urea carbonyl provides some UV absorbance.

-

Validated Analytical Method for Quantification (General Protocol):

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm).

-

Standard Preparation: Prepare a stock solution of the analyte of known concentration and create a calibration curve by injecting a series of dilutions.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter before injection.

-

Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.[17]

-

-

Safety and Toxicological Profile: A Comparative Overview

A thorough understanding of the toxicological properties of any chemical is paramount for safe handling and for assessing its potential as a drug or drug intermediate.

Ethylurea:

Ethylurea is generally considered to have low toxicity.[2] However, like many organic compounds, it can be a mild irritant to the skin, eyes, and respiratory tract.[2] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

This compound:

The presence of the nitrile group in this compound introduces a different toxicological consideration. Aliphatic nitriles can exhibit toxicity through various mechanisms, including the potential to release cyanide in vivo.[18][19] Therefore, this compound should be handled with greater caution than ethylurea.

Comparative Toxicology:

General Handling Precautions:

-

Always consult the Safety Data Sheet (SDS) before handling either compound.

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

References

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

- Development of urea and thiourea kynurenamine derivatives: synthesis, molecular modeling, and biological evaluation as nitric oxide synthase inhibitors. (2015). Archiv der Pharmazie, 348(5), 324–336.

- Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). (1991).

- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). Oriental Journal of Chemistry, 31(3), 1541-1546.

- Relationships between toxicity and structure of aliphatic nitriles. (1986). Fundamental and Applied Toxicology, 7(4), 690-697.

- Comparative toxicities of aliphatic nitriles. (1985). Journal of Toxicology and Environmental Health, 16(3-4), 367-375.

- Design, Synthesis and Biological Activities of (Thio)

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Urea, ethyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Retrieved from [Link]

- On the Stereochemistry of the Synthesis of 1-(2-Cyano-2-Methoxyiminoacetyl)-3-Ethylurea and Its E-Configuration Crystal Structure. (2003). Journal of Chemical Research, (S), 655-656.

- Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). Rapid Communications in Mass Spectrometry, 35(19), e9161.

- Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2025).

- A Comparative Analysis of the Toxicity of Aliph

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

- Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms. (1988). Food and Chemical Toxicology, 26(4), 323-330.

-

The synthesis of ethylene urea. (n.d.). DSpace@MIT. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis process of the ethyl urea-derivative pillar[19]arene and the cis-trans structure change of the retinal molecule. (2021). ResearchGate.

-

Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Analytical method validation: A brief review. (2022). GSC Biological and Pharmaceutical Sciences, 21(2), 224-231.

- A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. (2016). Journal of Pharmaceutical and Biomedical Analysis, 128, 31-39.

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry, 2008(16), 2669-2694.

- Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.

-

Preparation and synthetic applications of cyano compounds. (n.d.). ResearchGate. Retrieved from [Link]

- A Comparative Guide to Cyanoethylation Reagents: 2-Cyanoethyltrimethylsilane vs.

- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). Journal of Chemical Information and Computer Sciences, 44(5), 1712-1719.

- Comparative Cytotoxicity Between Cisplatin and Second Generation Platinum Analogs. (1985). Cancer Research, 45(9), 4168-4173.

- Synthesis, molecular structure, multiple interactions and chemical reactivity analysis of a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)- 1H-pyrrol-2-yl]-acrylate and its dimer: A combined experimental and theoretical (DFT and QTAIM) approach. (2025). Journal of Molecular Structure, 1301, 137258.

- Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. (n.d.). ChemistrySelect, 4(27), 8031-8034.

- Recent advances in [2+2+2] cycloaddition reactions. (2011). Chemical Society Reviews, 40(5), 2497-2510.

- The [3+2]Cycloaddition Reaction. (n.d.). In Organic Chemistry.

-

Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]

- Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. (2016, February 22). Phys.org.

- Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021). Molecules, 26(10), 2893.

-

Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Development of urea and thiourea kynurenamine derivatives: synthesis, molecular modeling, and biological evaluation as nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H7N3O | CID 96033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Urea, ethyl- [webbook.nist.gov]

- 5. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. daneshyari.com [daneshyari.com]

- 7. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development | MDPI [mdpi.com]

- 8. kananlab.stanford.edu [kananlab.stanford.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. researchgate.net [researchgate.net]

- 16. wjarr.com [wjarr.com]

- 17. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 18. mdpi.com [mdpi.com]

- 19. scienceready.com.au [scienceready.com.au]

- 20. ujpronline.com [ujpronline.com]

2-Cyanoethylurea: A Strategic Precursor for Pyrimidine Heterocycle Synthesis

This in-depth technical guide details the utility of 2-Cyanoethylurea (CAS 6640-70-6) as a strategic precursor in the synthesis of pyrimidine heterocycles, specifically targeting the 5,6-dihydrocytosine scaffold and its subsequent oxidation to cytosine derivatives.

Executive Summary

In the landscape of heterocyclic chemistry, This compound (

This guide delineates the mechanistic principles, synthetic protocols, and downstream applications of this compound, emphasizing its role in constructing the cytosine core under controlled conditions.

Chemical Profile & Structural Logic

This compound combines a nucleophilic urea moiety with an electrophilic nitrile group, separated by an ethylene linker. This structural arrangement acts as a "spring-loaded" system for 6-exo-dig cyclization.

| Property | Specification |

| IUPAC Name | N-(2-Cyanoethyl)urea |

| CAS Number | 6640-70-6 |

| Molecular Formula | |

| Molecular Weight | 113.12 g/mol |

| Key Functionality | Bifunctional (Urea nucleophile + Nitrile electrophile) |

| Primary Application | Synthesis of 5,6-dihydrocytosine and uracil derivatives |

Mechanistic Pathway: The Cyclization Cascade

The transformation of this compound into a pyrimidine heterocycle is governed by base-catalyzed intramolecular nucleophilic addition. This is not a simple condensation but a rearrangement that establishes the N1–C2–N3–C4–C5–C6 pyrimidine skeleton.

The Mechanism

-

Activation: A strong base (typically Sodium Methoxide, NaOMe) deprotonates the terminal amide nitrogen of the urea.

-

Cyclization (6-exo-dig): The resulting ureido anion performs a nucleophilic attack on the nitrile carbon.

-

Imine Formation: The immediate cyclization product is an imino-tautomer.

-

Tautomerization: The intermediate stabilizes to form 5,6-dihydrocytosine (4-amino-5,6-dihydropyrimidin-2(1H)-one).

Visualization of the Pathway

The following diagram illustrates the conversion from acrylonitrile and urea (precursors) through this compound to the final pyrimidine scaffold.

Caption: The synthetic pathway from linear precursors to aromatic pyrimidines via the this compound intermediate.

Synthetic Protocols

The following protocols are designed for high-purity synthesis, minimizing side reactions such as hydrolysis of the nitrile to an acid.

Protocol A: Synthesis of this compound (Precursor Formation)

Context: This step utilizes a Michael addition of urea to acrylonitrile.

-

Reagents: Urea (1.0 eq), Acrylonitrile (1.1 eq), Water (Solvent).

-

Procedure: Dissolve urea in minimal water. Add acrylonitrile dropwise at mild heat (40–50°C).

-

Causality: Excess acrylonitrile drives the equilibrium forward. Water is chosen because this compound precipitates out upon cooling, facilitating purification.

-

Yield: Typically >80%.

Protocol B: Cyclization to 5,6-Dihydrocytosine

Context: The critical ring-closing step.

-

Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

-

Reagents:

-

This compound (10 g, 88.4 mmol)

-

Sodium Methoxide (NaOMe) (25% in MeOH, 1.2 eq)

-

Ethanol (Absolute, 100 mL)

-

-

Step-by-Step:

-

Dissolution: Suspend this compound in absolute ethanol.

-

Activation: Add NaOMe solution dropwise over 10 minutes. Note: Exothermic reaction; maintain temp < 60°C to prevent polymerization.

-

Reflux: Heat to reflux (78°C) for 45–60 minutes. The solution will clarify then precipitate the product salt.

-

Quench: Cool to 0°C. Neutralize carefully with glacial acetic acid or anhydrous HCl in dioxane to pH 7.

-

Isolation: Filter the white precipitate. Recrystallize from water/ethanol.

-

-

Validation:

-

Melting Point: 246–248°C (dec).

-

IR: Disappearance of nitrile peak (

), appearance of cyclic amidine (

-

Applications in Drug Development

The 5,6-dihydrocytosine scaffold derived from this compound is a versatile pharmacophore.

Nucleoside Analog Synthesis

This compound provides a route to Cytosine via oxidative dehydrogenation. This is critical for synthesizing nucleoside antivirals and antineoplastics where the pyrimidine ring is modified before glycosylation.

-

Oxidation Protocol: Bromination of the 5-position followed by thermal dehydrohalogenation yields Cytosine.[1]

-

Relevance: This avoids the use of harsh chlorinating agents (

) often required in other pyrimidine syntheses.

Dihydro-pyrimidine Dehydrogenase (DPD) Modulation

The dihydro- scaffold mimics the transition state of Uracil catabolism. Derivatives synthesized from substituted 2-cyanoethylureas (e.g., 1-alkyl-2-cyanoethylurea) act as substrates or inhibitors for DPD, an enzyme that degrades 5-Fluorouracil (5-FU).

-

Drug Design: Modifying the N1 position of the urea prior to cyclization allows for the rapid generation of N1-substituted dihydropyrimidines, which are investigated for potentiating the half-life of fluoropyrimidines.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Hydrolysis of Nitrile | Ensure anhydrous conditions. Water converts the nitrile to a carboxylic acid, preventing cyclization. |

| Polymerization | Excessive Heat | Acrylonitrile derivatives can polymerize. Keep Michael addition < 50°C and use radical inhibitors if necessary. |

| Product Purity | Incomplete Neutralization | The sodium salt of the product is soluble in alcohols. Ensure acidification to pH 7 to precipitate the free base. |

References

-

Doub, L., & Krolls, U. (1970). Process for the production of 5,6-dihydrocytosine compounds. U.S. Patent No. 3,526,628. Washington, DC: U.S. Patent and Trademark Office. Link

-

Robertson, M. P., & Miller, S. L. (1995).[2] An efficient prebiotic synthesis of cytosine and uracil.[2] Nature, 375, 772–774. Link[2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96033, this compound. Link

-

Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds. Open Journal of Medicinal Chemistry, 4, 39-60. Link

Sources

Methodological & Application

Title: Synthesis of 2-Cyanoethylurea: A Detailed Protocol and Mechanistic Exploration

An Application Note for Drug Development Professionals and Organic Chemists

Abstract: This document provides a comprehensive guide to the synthesis of 2-cyanoethylurea, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the base-catalyzed cyanoethylation of urea with acrylonitrile. This application note details the underlying reaction mechanism, provides a robust, step-by-step laboratory protocol, outlines critical safety procedures for handling hazardous reagents, and discusses methods for product purification and characterization. The content is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the preparation of this important intermediate.

Introduction and Scientific Background

This compound is a bifunctional molecule incorporating both a urea moiety and a nitrile group.[1] This unique combination makes it a versatile precursor in the synthesis of various heterocyclic compounds, polymers, and pharmacologically active molecules. The urea group can participate in hydrogen bonding, a critical interaction in drug-receptor binding, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.

The synthesis described herein is a classic example of a Michael addition, specifically a cyanoethylation reaction.[2] This class of reaction involves the addition of a nucleophile—in this case, urea—to an α,β-unsaturated carbonyl or nitrile compound.[2] The electron-withdrawing nature of the nitrile group in acrylonitrile polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2] While the reaction can be catalyzed by both acids and bases, base catalysis is generally more efficient for amine and amide nucleophiles.[2]

Reaction Mechanism: Base-Catalyzed Cyanoethylation

The reaction proceeds via a conjugate addition mechanism, which is initiated by a base.

-

Deprotonation of Urea: A catalytic amount of a strong base (e.g., sodium hydroxide) deprotonates one of the amide nitrogens of urea. This step is crucial as it significantly increases the nucleophilicity of urea, transforming it into a more potent nucleophile, the ureate anion.

-

Nucleophilic Attack: The ureate anion attacks the electrophilic β-carbon of the acrylonitrile molecule. This results in the formation of a new carbon-nitrogen bond and generates a resonance-stabilized carbanion intermediate.

-

Protonation: The carbanion intermediate is a strong base and is rapidly protonated by a proton source in the reaction mixture (typically water, which is present as a solvent or impurity), regenerating the catalyst and yielding the final product, this compound.

Mechanistic Diagram

Caption: Base-catalyzed mechanism for the synthesis of this compound.

Critical Safety Considerations

Acrylonitrile is a highly hazardous substance. It is acutely toxic, a suspected human carcinogen, flammable, and can polymerize violently.[3][4][5] This reaction must be conducted with strict adherence to safety protocols.

-

Engineering Controls: All manipulations involving acrylonitrile must be performed in a certified chemical fume hood to prevent inhalation of its toxic and flammable vapors.[3]

-

Personal Protective Equipment (PPE):

-

Incompatibilities: Acrylonitrile can polymerize explosively when exposed to strong bases, acids, or light.[4][6] The addition of base catalyst must be slow and controlled, and the reaction temperature must be carefully monitored. Store away from heat, sunlight, and incompatible materials.[7]

-

Spill & Exposure:

-

In case of a spill, evacuate the area immediately and notify safety personnel.[3]

-

For skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

-

For inhalation, move the individual to fresh air and seek immediate medical attention.[5]

-

-

Waste Disposal: All acrylonitrile-contaminated waste is considered hazardous and must be disposed of according to institutional guidelines.

Experimental Protocol

This protocol is designed for a 0.1 molar scale synthesis.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount | Notes |

| Urea | 60.06 | 0.10 | 1.0 | 6.01 g | - |

| Acrylonitrile | 53.06 | 0.11 | 1.1 | 5.84 g (7.3 mL) | Use stabilized. Add dropwise. |

| Sodium Hydroxide (NaOH) | 40.00 | 0.005 | 0.05 | 0.20 g | Catalyst. |

| Deionized Water | 18.02 | - | - | 25 mL | Solvent. |

| Acetic Acid (glacial) | 60.05 | ~0.01 | - | ~0.6 mL | For neutralization. |

| Ethanol | 46.07 | - | - | As needed | For recrystallization. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a pressure-equalizing dropping funnel, dissolve urea (6.01 g) and sodium hydroxide (0.20 g) in deionized water (25 mL).

-

Initial Cooling: Cool the stirred solution to 10-15°C using an ice-water bath. This is a critical step to manage the exothermic nature of the initial reaction and prevent runaway polymerization of acrylonitrile.[4]

-

Controlled Addition of Acrylonitrile: Add acrylonitrile (7.3 mL) to the dropping funnel. Add the acrylonitrile dropwise to the stirred urea solution over a period of 30-45 minutes. Carefully monitor the internal temperature and maintain it below 30°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the flask in an ice bath and carefully neutralize the mixture to pH 7 by the dropwise addition of glacial acetic acid. This step quenches the reaction by protonating the catalyst.

-

Solvent Removal: Remove the bulk of the water and any unreacted acrylonitrile using a rotary evaporator.

-

Product Isolation and Purification:

-

The resulting crude solid/oil is triturated with a small amount of cold ethanol and filtered to remove any inorganic salts.

-

The filtrate is then concentrated. The crude this compound is purified by recrystallization from ethanol or an ethanol/water mixture to yield a white crystalline solid.

-

-

Drying: Dry the purified crystals under vacuum to a constant weight. An expected yield is in the range of 70-85%.

Product Characterization

The identity and purity of the synthesized this compound (M.W. 113.12 g/mol [1]) should be confirmed by standard analytical techniques:

-

Melting Point: Compare with the literature value.

-

FT-IR Spectroscopy: Look for characteristic peaks: C≡N stretch (~2250 cm⁻¹), C=O stretch (~1660 cm⁻¹), and N-H stretches (~3300-3500 cm⁻¹).

-

¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and assess purity.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The cyanoethylation of urea with acrylonitrile provides an efficient and direct route to this compound. The success of this synthesis relies on the careful control of reaction temperature and the strict observance of safety protocols due to the hazardous nature of acrylonitrile. This application note provides a validated protocol and the necessary scientific context to enable researchers to safely and successfully synthesize this versatile chemical intermediate for applications in drug discovery and beyond.

References

-

Acrylonitrile Safety Information . UNC Charlotte.

-

Acrylonitrile - Designated Substance . University of Windsor.

-

International Chemical Safety Cards (ICSC) 0092 - Acrylonitrile . NIOSH.

-

Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile . Acrylonitrile Group.

-

Acrylonitrile Safety and Handling Booklet . EPA OSC Response.

-

Process for the preparation of urea acryl derivatives . Google Patents (EP0202976A1).

-

Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles . Asian Journal of Chemistry.

-

This compound PubChem Entry . National Institutes of Health.

Sources

- 1. This compound | C4H7N3O | CID 96033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. safety.charlotte.edu [safety.charlotte.edu]

- 4. uwindsor.ca [uwindsor.ca]

- 5. ICSC 0092 - ACRYLONITRILE [chemicalsafety.ilo.org]

- 6. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]

- 7. epaosc.org [epaosc.org]

Application Note: Regioselective N-Alkylation of 2-Cyanoethylurea

[1]

Part 1: Executive Summary & Strategic Rationale

The N-alkylation of monosubstituted ureas like 2-cyanoethylurea (1) is a deceptively complex transformation in medicinal chemistry. While urea derivatives are critical pharmacophores (e.g., in nitrosourea antineoplastics), direct alkylation is often avoided in favor of isocyanate coupling due to three primary challenges:

-

Regioselectivity: Competition between the unsubstituted nitrogen (

, -

Chemoselectivity: The "O-Alkylation Trap," leading to isourea ethers rather than ureas.

-

Substrate Stability: The 2-cyanoethyl group is susceptible to

-elimination (retro-Michael reaction) under strong basic conditions, releasing acrylonitrile and urea.[1]

This guide provides two validated protocols to navigate these challenges. Protocol A utilizes Phase Transfer Catalysis (PTC) for scalable, regioselective mono-alkylation. Protocol B employs irreversible deprotonation (NaH) for difficult electrophiles, with strict thermal controls to prevent substrate decomposition.

Part 2: Chemical Logic & Mechanistic Insight

The Acidity & Nucleophilicity Paradox

To control the reaction, one must understand the electronic landscape of this compound.[1]

-

Acidity (

): The proton on -

Nucleophilicity: The deprotonated

anion is sterically hindered and electronically stabilized, making it a weaker nucleophile. The

The Retro-Michael Risk

A critical failure mode in this chemistry is the base-promoted decomposition of the starting material.[1]

Pathway Visualization

The following diagram illustrates the competing pathways and the targeted N-alkylation route.

Figure 1: Mechanistic pathways showing the competition between N-alkylation, O-alkylation, and substrate decomposition.[1]

Part 3: Experimental Protocols

Protocol A: Solid-Liquid Phase Transfer Catalysis (Recommended)

Best for: Primary alkyl halides, scale-up, and avoiding anhydrous conditions.[1] Mechanism: The interfacial mechanism favors N-alkylation over O-alkylation by pairing the urea anion with a soft quaternary ammonium cation in the organic phase.[1]

Materials

-

Substrate: this compound (1.0 eq)

-

Electrophile: Alkyl Bromide (1.1 eq) (Avoid Iodides if possible to reduce O-alkylation risk).[1]

-

Base: NaOH (Solid, micropulverized) (2.0 eq)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Solvent: Toluene or THF (10 vol)

Step-by-Step Workflow

-

Preparation: Charge this compound and TBAB into the reaction vessel. Add Toluene (or THF for solubility).

-

Base Addition: Add solid, powdered NaOH in a single portion.

-

Note: Do not use aqueous NaOH; water suppresses the reaction and promotes hydrolysis.

-

-

Activation: Stir vigorously at Room Temperature (20–25°C) for 30 minutes. The mixture will become a heterogeneous slurry.

-

Alkylation: Add the Alkyl Bromide dropwise over 15 minutes.

-

Critical Control: Maintain internal temperature

to prevent retro-Michael elimination.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

-

Workup:

-

Filter off the inorganic salts (NaBr, excess NaOH).

-

Wash the filtrate with 5% HCl (aq) to remove unreacted amine traces, then Brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallization from EtOH/Heptane is usually sufficient.

Protocol B: Anhydrous Deprotonation (NaH Method)

Best for: Less reactive electrophiles or when PTC fails. Risk Profile: High. Requires strict moisture control.

Materials

-

Substrate: this compound (1.0 eq)

-

Base: Sodium Hydride (60% dispersion in oil) (1.1 eq)

-

Solvent: Anhydrous DMF or DMSO (Dryness is critical).

Step-by-Step Workflow

-

Setup: Flame-dry a 3-neck flask under

atmosphere. -

Solubilization: Dissolve this compound in anhydrous DMF. Cool to 0°C (Ice bath).

-

Deprotonation: Add NaH portion-wise over 20 minutes.

-

Observation:

gas evolution will occur. Wait until bubbling ceases (approx. 30-45 mins). -

Checkpoint: The solution should be clear to slightly turbid.

-

-

Alkylation: Add the electrophile (dissolved in minimal DMF) dropwise at 0°C.

-

Temperature Ramp: Allow the reaction to warm slowly to 20°C. DO NOT HEAT.

-

Quench: Pour the reaction mixture into ice-cold saturated

solution.-

Note: This buffers the pH and prevents base-catalyzed hydrolysis during workup.[1]

-

-

Extraction: Extract with EtOAc (

). Wash organics with water (

Part 4: Data Presentation & Quality Control

Comparison of Methods

| Feature | Protocol A (PTC) | Protocol B (NaH) |

| Regioselectivity | High (Favors N-alkylation) | Moderate (Risk of O-alkylation) |

| Water Tolerance | Moderate (Solid-Liquid) | Zero (Strict Anhydrous) |

| Decomposition Risk | Low (Mild Base) | High (Strong Base) |

| Purification | Filtration + Evaporation | Aqueous Workup Required |

| Yield (Typical) | 75–85% | 50–65% |

Analytical Validation (NMR)

To confirm N-alkylation vs. O-alkylation, check the chemical shift of the protons adjacent to the new bond.[1]

Part 5: Troubleshooting Guide

Problem: Low Yield / Recovery of Starting Material.

-

Cause: Incomplete deprotonation or "Hard" electrophile.

-

Fix: Switch to Protocol B but add 10% LiCl to the DMF to break up urea aggregates.

Problem: Formation of Acrylonitrile (Smell of burnt plastic).

-

Cause: Reaction temperature too high; Retro-Michael elimination.[1]

-

Fix: Strictly keep T < 25°C. If using NaH, ensure it is washed of oil to allow faster reaction at lower temps.

Problem: O-Alkylation Dominance.

References

-

Petersen, U., & Kühle, E. (1983).[2] Synthesis of N-Alkyl Ureas. In Methods of Organic Chemistry (Houben-Weyl), Vol E4.[2] Georg Thieme Verlag.[2]

-

Diehl, K., et al. (1992). Process for the N-alkylation of ureas. European Patent Application EP0471983A1. (Describes the Solid-Liquid PTC method for ureas).

-

Deng, G., et al. (2006). Phase-Transfer-Catalyzed Alkylation of Amides and Ureas. Journal of the American Chemical Society. (General principles of PTC in amide/urea alkylation).

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Source for pKa values of urea derivatives).

procedure for hydrolysis of nitrile group in 2-cyanoethylurea

Pathways to N-Carbamoyl-β-alanine and Dihydrouracil

Executive Summary

This application note details the procedure for the hydrolysis of the nitrile group in 2-cyanoethylurea (

This guide provides two distinct protocols:

-

Alkaline Hydrolysis: Selective isolation of 3-ureidopropanoic acid.

-

Acidic Cyclohydrolysis: One-pot conversion to 5,6-dihydrouracil.

Mechanistic Principles & Critical Considerations

Reaction Pathway Analysis

The hydrolysis of the nitrile group proceeds through an amide intermediate to the carboxylic acid. The presence of the urea moiety at the

-

Path A (Base): Hydroxide attacks the nitrile carbon. Under controlled basic conditions, the resulting carboxylate is stable. The urea nitrogen is deprotonated but does not attack the carboxylate anion due to electrostatic repulsion.

-

Path B (Acid): Acid catalyzes the nitrile hydrolysis to the free acid. In the presence of protons and heat, the terminal urea nitrogen acts as a nucleophile, attacking the carboxylic acid carbonyl to form the six-membered dihydrouracil ring via dehydration.

Stability Challenges

-

Urea Lability: The urea linkage (

) is susceptible to hydrolysis, releasing ammonia and carbon dioxide.[1] This side reaction competes with nitrile hydrolysis, particularly at high temperatures ( -

Control Strategy: To isolate the open-chain acid, temperature must be moderated (

) and pH carefully controlled during workup to prevent spontaneous cyclization.

Pathway Diagram

Caption: Bifurcation of this compound hydrolysis. Acidic conditions favor cyclization (Red), while controlled basic conditions favor the open-chain acid (Green).

Protocol A: Synthesis of 3-Ureidopropanoic Acid

Target: Open-chain acid (

Reagents & Equipment

-

This compound (Starting Material)[2]

-

Sodium Hydroxide (2.0 M aqueous solution)

-

Hydrochloric Acid (6.0 M and 1.0 M)

-

pH Meter (Calibrated)

-

Temperature-controlled oil bath or heating mantle

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, suspend 10.0 g (88.4 mmol) of this compound in 50 mL of water.

-

Base Addition: Add 45 mL of 2.0 M NaOH (90 mmol, 1.02 equiv) dropwise over 10 minutes.

-

Note: A slight excess ensures complete hydrolysis, but large excesses promote urea decomposition.

-

-

Reaction: Heat the mixture to 55–60°C for 3–4 hours.

-

Monitoring: Evolution of ammonia gas (detectable by smell or damp pH paper) indicates the amide intermediate is hydrolyzing. If ammonia evolution becomes vigorous, reduce temperature to prevent urea breakdown.

-

-

Cooling: Cool the reaction mixture to 0–5°C in an ice bath.

-

Neutralization (Critical Step): Slowly acidify the solution with 6.0 M HCl to pH ~5, then switch to 1.0 M HCl to adjust the pH to exactly 3.0–3.5 .

-

Caution: Do not drop pH below 2.0, as this promotes cyclization to dihydrouracil.

-

-

Isolation: Stir at 0°C for 30 minutes. The product, 3-ureidopropanoic acid, will precipitate as a white crystalline solid.

-

Purification: Filter the solid, wash with minimal ice-cold water (2 x 5 mL), and dry under vacuum at 40°C.

Expected Results

| Parameter | Value |

| Yield | 75 – 85% |

| Melting Point | 168 – 170°C (Dec) |

| Appearance | White crystalline powder |

Protocol B: Synthesis of 5,6-Dihydrouracil

Target: Cyclic Imide (

Reagents[4][5][6]

-

This compound[2]

-

Hydrochloric Acid (Concentrated, 37%)

-

Ethanol (for recrystallization)

Step-by-Step Procedure

-

Setup: Place 10.0 g (88.4 mmol) of this compound in a round-bottom flask equipped with a reflux condenser.

-

Acid Addition: Add 40 mL of concentrated HCl.

-

Safety: This reaction is exothermic. Add acid slowly.

-

-

Reflux: Heat the mixture to reflux (~100°C) for 2 hours.

-

Concentration: Remove the solvent (water/HCl) under reduced pressure (rotary evaporator) to obtain a solid residue.

-

Workup: Triturate the residue with 20 mL of cold water to remove ammonium chloride byproducts. Filter the crude solid.

-

Recrystallization: Recrystallize the crude solid from boiling ethanol or water/ethanol mixture.

-

Drying: Dry the crystals at 60°C.

Expected Results

| Parameter | Value |

| Yield | 65 – 75% |

| Melting Point | 275 – 276°C |

| Appearance | Colorless prisms or needles |

Analytical Validation

Infrared Spectroscopy (FT-IR)

Differentiating the open chain from the cyclic product is best achieved by observing the Carbonyl (

| Functional Group | 3-Ureidopropanoic Acid (Open) | 5,6-Dihydrouracil (Cyclic) |

| Acid C=O | Broad band ~1700-1720 cm⁻¹ | Absent |

| Imide C=O | Absent | Split band: ~1730 & 1680 cm⁻¹ |

| Nitrile C≡N | Absent (consumed) | Absent (consumed) |

| OH Stretch | Broad (2500-3300 cm⁻¹) | Absent (sharp NH only) |

NMR Characterization (DMSO-d6)

-

3-Ureidopropanoic Acid:

- 12.1 (s, 1H, COOH)

- 6.0 (br s, 1H, NH)

- 5.5 (br s, 2H, NH2)

-

3.2 (q, 2H,

-

2.3 (t, 2H,

-

5,6-Dihydrouracil:

- 10.0 (s, 1H, Imide NH)

- 7.5 (s, 1H, Urea NH)

-

3.3 (t, 2H, Ring

-

2.5 (t, 2H, Ring

References

-

Hydrolysis of Urea Derivatives

-

Synthesis of Dihydrouracils

-

Metabolic Pathway Context

-

Enzymatic Hydrolysis: Gojkovic, Z., et al. (2001). Dihydropyrimidinase: The Metabolism of Dihydrouracil. European Journal of Biochemistry. Link

-

Sources

- 1. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H7N3O | CID 96033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

solvent selection for recrystallization of beta-ureidopropionitrile

Application Note: Solvent Selection & Recrystallization Protocol for Beta-Ureidopropionitrile

Executive Summary

This guide provides a scientifically grounded protocol for the recrystallization of beta-ureidopropionitrile (

This note outlines a solubility screening strategy and details a binary solvent recrystallization protocol using Water (solvent) and Ethanol (anti-solvent). This system is selected to maximize the rejection of common impurities such as unreacted urea (highly water-soluble) and polymerization byproducts (insoluble).

Molecular Profile & Solubility Logic

To select the correct solvent, we must analyze the intermolecular forces at play.

-

Target Molecule: Beta-ureidopropionitrile

-

Key Functional Groups:

-

Urea Linkage: Strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). High melting point driver.

-

Nitrile Group: Polar aprotic, dipole-dipole interactions.

-

-

Impurity Profile:

The Solubility Paradox: The urea group dictates high water solubility, while the nitrile group allows for some organic solubility. A single-solvent recrystallization from water is possible but risks low yield due to high solubility at room temperature. Therefore, a Binary Solvent System (Drowning-Out Crystallization) is the recommended approach.

Table 1: Solvent Candidate Analysis

| Solvent | Polarity Index | Solubility Prediction (Hot) | Solubility Prediction (Cold) | Suitability |

| Water | 9.0 | Very High | High | Primary Solvent (Risk of yield loss) |

| Ethanol | 5.2 | Moderate | Low | Anti-Solvent |

| Methanol | 5.1 | High | Moderate | Alternative Anti-Solvent |

| Acetonitrile | 5.8 | Moderate | Low | Good for drying, poor for urea removal |

| Ethyl Acetate | 4.4 | Low | Insoluble | Poor |

Solvent Screening Protocol (Decision Tree)

Before committing to a bulk batch, perform this rapid screening to confirm the optimal system for your specific crude purity.

Figure 1: Decision tree for determining whether to use single-solvent (Water) or binary-solvent (Water/Ethanol) protocols.

Recommended Protocol: Binary Recrystallization (Water/Ethanol)

This method utilizes the high solubility of the urea moiety in hot water and the reduced solubility in ethanol to force precipitation while keeping impurities like urea in solution.

Safety Note: Beta-ureidopropionitrile is a nitrile. While generally stable, avoid strong acids or bases which may hydrolyze the nitrile to a carboxylic acid. Work in a fume hood.

Materials:

-

Crude Beta-ureidopropionitrile

-

Deionized Water (Solvent)

-

Ethanol (95% or Absolute) (Anti-solvent)

-

Heating mantle/Magnetic stirrer

-

Vacuum filtration setup (Buchner funnel)

Step-by-Step Procedure:

-

Dissolution (The "Solvent" Phase):

-

Place crude solid in an Erlenmeyer flask.

-

Add Deionized Water at a ratio of 3 mL per gram of crude.

-

Heat to 80-90°C with stirring.

-

Observation: If solid does not dissolve, add water in 0.5 mL increments. The goal is a saturated solution near boiling.

-

Filtration (Optional): If insoluble black specks (polymer) remain, filter the hot solution rapidly through a pre-heated glass frit or fluted filter paper.

-

-

Precipitation (The "Anti-Solvent" Phase):

-

Keep the aqueous solution hot (

). -

Slowly add hot Ethanol dropwise.

-

Continue addition until a faint, persistent cloudiness (turbidity) appears.

-

Add 1-2 drops of hot water to just clear the turbidity (restore solution).

-

-

Crystallization:

-

Remove from heat and allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block. Do not rush this step; rapid cooling traps impurities.

-

Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystals using vacuum filtration.

-

Wash: Wash the filter cake with cold Ethanol (not water, as it may redissolve the product).

-

Dry: Dry in a vacuum oven at 40-50°C or air dry under suction.

-

-

Validation:

-

Check Melting Point (Target: ~168-172°C, varies by specific isomer/purity).

-

Verify absence of urea peak in H-NMR or by TLC (Urea stains yellow/white with p-dimethylaminobenzaldehyde).

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| "Oiling Out" (Liquid separates instead of crystals) | Temperature dropped too fast or solvent mix is too non-polar. | Re-heat to dissolve. Add slightly more ethanol. Scratch glass with rod to induce nucleation. |

| Low Yield | Product is too soluble in the water fraction. | Boil off some solvent volume or increase the ratio of Ethanol (Anti-solvent) during the precipitation step. |

| Yellow Color | Organic impurities/oligomers. | Add Activated Charcoal (1-2% w/w) during the hot dissolution step (Step 1), stir for 5 mins, then hot filter. |

Mechanism of Purification

The success of this protocol relies on the Differential Solubility Temperature Coefficient :

-

Product: High

(Solubility) between 80°C and 4°C in the Water/EtOH mix. -

Urea (Impurity): Remains soluble in the ethanol-water mother liquor even at 4°C due to its extremely high solubility in both solvents [1].

-

Beta-Alanine (Impurity): If present, beta-alanine is less soluble in ethanol than urea. If beta-alanine is the major impurity, use a higher ratio of water to keep it in solution, or perform a preliminary wash of the crude with cold ethanol [2].

Figure 2: Mass flow logic of the binary solvent purification.

References

-

Silva, A. P., et al. (2017).[7] "Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K." Revista Ion, 29(2), 123-131. Link

-

Ford, J. H. (1963). "Purification of beta-alanine." U.S. Patent 3,105,092. Washington, DC: U.S. Patent and Trademark Office. Link

-

Drauz, K., et al. (1992). "Process for the preparation of beta-alanine."[2][3][5] U.S. Patent 5,136,079. (Describes solubility profiles of beta-amino acid derivatives). Link

- Takayama, M., et al. (2010). "Method for producing 3-ureidopropionic acid." Japanese Patent JP2010063321. (Context on ureido-compound handling).

Sources

- 1. 3-Ureidopropionic acid | CAS 462-88-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Solid Phase Synthesis of beta-Peptoids: N-Substituted beta-Aminopropionic Acid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 462-88-4: N-Carbamoyl-β-alanine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 7. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: Industrial Scale-Up Synthesis of 2-Cyanoethylurea

Abstract

This document provides a comprehensive guide for the industrial scale-up synthesis of 2-Cyanoethylurea, a valuable intermediate in chemical and pharmaceutical industries. The protocol details a robust and efficient process based on the base-catalyzed Michael addition of urea to acrylonitrile. Emphasis is placed on process safety, particularly the handling of acrylonitrile, reaction optimization, in-process controls, and quality assurance. This guide is intended for researchers, chemical engineers, and drug development professionals involved in large-scale chemical manufacturing.

Introduction

This compound (CAS No. 6640-70-6) is a key building block in organic synthesis.[1] Its bifunctional nature, containing both a urea and a nitrile moiety, makes it a versatile precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The increasing demand for these downstream products necessitates a scalable, safe, and cost-effective manufacturing process for this compound.

This application note describes a detailed protocol for the synthesis on an industrial scale. The core of the process is the cyanoethylation of urea, a Michael addition reaction with acrylonitrile. While the chemistry is straightforward, the scale-up process introduces significant challenges related to reaction control, heat management, and the handling of hazardous materials, most notably acrylonitrile.

Reaction Chemistry and Mechanism

The synthesis proceeds via the nucleophilic addition of urea to the electron-deficient alkene of acrylonitrile. The reaction is typically catalyzed by a base, which deprotonates urea to increase its nucleophilicity.

Reaction:

Mechanism:

-

Deprotonation: The base (e.g., a hydroxide or an alkoxide) removes a proton from urea, forming a resonance-stabilized ureate anion.

-

Nucleophilic Attack: The ureate anion acts as a nucleophile, attacking the β-carbon of acrylonitrile.

-

Protonation: The resulting carbanion is protonated by the solvent or a proton source to yield the final product, this compound.

The choice of catalyst and solvent is critical for optimizing reaction rate and minimizing side reactions, such as the polymerization of acrylonitrile.

Process Hazards and Industrial Safety

WARNING: Acrylonitrile is a highly flammable, toxic, and carcinogenic substance.[2] It can be absorbed through the skin and is harmful if inhaled.[2][3] Uncontrolled polymerization can lead to a runaway reaction and potential explosion.[4][5] Strict adherence to safety protocols is mandatory.

Key Safety Imperatives:

-

Dedicated & Ventilated Area: All operations must be conducted in a designated, well-ventilated area, preferably within a closed system to prevent vapor release.[2]

-

Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including impermeable full-body clothing, butyl or Viton/butyl rubber gloves (nitrile gloves are not suitable), and chemical safety goggles.[3][6] Respiratory protection may be required based on exposure assessments.

-

Grounding and Bonding: Metal containers and transfer lines must be properly grounded and bonded to prevent static electricity buildup, which can be an ignition source.[2][3]

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the formation of explosive vapor-air mixtures.[6]

-

Inhibitor Management: Acrylonitrile is typically supplied with an inhibitor (like MEHQ) to prevent spontaneous polymerization.[4] Ensure the inhibitor level is adequate before use. Never store uninhibited acrylonitrile.[3]

-

Avoid Incompatibilities: Acrylonitrile reacts violently with strong oxidizers, acids, and bases.[4][5][6] Contact with copper, copper alloys, ammonia, and amines must also be avoided.[4]

-

Emergency Preparedness: Emergency shower and eyewash stations must be readily accessible.[2] Personnel must be trained on spill response procedures and be aware that fires involving acrylonitrile can release highly toxic gases like hydrogen cyanide.[4]

Detailed Manufacturing Protocol

This protocol is designed for a target batch size of approximately 100 kg of this compound. Adjustments may be necessary based on specific plant equipment and capabilities.

Reagents and Materials

| Reagent / Material | Grade | CAS No. | Quantity | Molar Eq. | Notes |

| Urea | Technical | 57-13-6 | 60.0 kg | 1.0 | Must be dry. |

| Acrylonitrile | Inhibited | 107-13-1 | 58.4 kg (73.0 L) | 1.1 | Contains MEHQ inhibitor. |

| Sodium Methoxide (30% in Methanol) | Technical | 124-41-4 | ~8.0 kg | ~0.04 | Catalyst. Handle with care. |

| Methanol | Technical | 67-56-1 | 300 L | - | Reaction Solvent. |

| Glacial Acetic Acid | Technical | 64-19-7 | As needed | - | For neutralization. |

| Deionized Water | - | 7732-18-5 | As needed | - | For washing. |

Equipment

-

500 L Glass-Lined or Stainless Steel Reactor with jacketed heating/cooling, mechanical agitator, reflux condenser, nitrogen inlet, and bottom discharge valve.

-

200 L Addition Vessel with a calibrated dosing pump.

-

Receiving vessels for product slurry and filtrate.

-

Centrifuge or Filter Dryer.

-

Vacuum Drying Oven.

Experimental Workflow Diagram

Sources

- 1. This compound | C4H7N3O | CID 96033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

- 4. (PDF) Acrylonitrile Safe Storage and Handling Guide [academia.edu]

- 5. petrochemistry.eu [petrochemistry.eu]

- 6. uwaterloo.ca [uwaterloo.ca]

Troubleshooting & Optimization

Technical Support Center: 2-Cyanoethylurea Stability & Storage

Reference ID: CEU-STAB-001 | Version: 2.4 | Status: Active

Module 1: Critical Storage Parameters

Executive Summary: 2-Cyanoethylurea (CAS: 14166-71-3) is a bifunctional intermediate containing both a nitrile (

The "Dry-Neutral-Cold" Protocol

To maintain purity >98%, you must disrupt the kinetic pathways that lead to cyclization.

| Parameter | Specification | Technical Rationale (The "Why") |

| Moisture Control | < 40% RH (Strict Desiccation) | Water acts as the nucleophile for nitrile hydrolysis and the medium for proton transfer required for cyclization. Caking is the first sign of irreversible degradation. |

| Temperature | 2°C to 8°C (Refrigerate) | Cyclization follows Arrhenius kinetics. Storage at room temperature ( |

| Atmosphere | Argon or Nitrogen | While not strictly oxidation-sensitive, displacing air prevents atmospheric moisture absorption (hygroscopicity). |

| Container | Amber Glass + Parafilm | Plastic containers are semi-permeable to moisture over months. Glass provides a hermetic barrier. |

Module 2: Degradation Mechanics & Visualization

User Question: "I see a new impurity peak at a different retention time. Is this the carboxylic acid?"

Technical Insight: It is statistically more likely to be 5,6-dihydrouracil . Under aqueous conditions, the urea nitrogen attacks the nitrile carbon. While linear hydrolysis to 3-ureidopropanoic acid is possible, the formation of the 6-membered ring (dihydrouracil) is rapid, especially if the pH drifts from neutral.

Pathway Diagram: The Stability Cliff

Figure 1: The degradation bifurcation. Note that cyclization (Red path) is the dominant failure mode in storage, often mistaken for simple hydrolysis.

Module 3: Self-Validating Analytical Protocols

Do not rely on visual inspection alone. Use these protocols to validate the integrity of your material before starting a synthesis campaign.

Protocol A: The "Melting Point" Quick-Check

Use this for a Go/No-Go decision before weighing.

-

Baseline: Pure this compound melts sharply at 121–123°C .

-

The Drift: 5,6-dihydrouracil melts significantly higher (approx. 275–278°C ).

-

Diagnosis: If your sample melts over a broad range (e.g., 115–130°C) or does not fully melt by 125°C, significant cyclization has occurred. Do not use.

Protocol B: HPLC Purity Validation

Standard Operating Procedure (SOP) for quantitative assessment.

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization, sharpening peaks)

-

Mobile Phase B: Acetonitrile

-

Gradient: 0% B to 20% B over 15 minutes. (CEU is highly polar; high organic content will elute it in the void volume).

-

Detection: UV @ 210 nm (Urea and nitrile absorption).

-

Expected Result:

-

This compound: Early eluting peak.

-

5,6-Dihydrouracil: Later eluting peak (more hydrophobic ring structure).

-

Module 4: Troubleshooting & FAQs

Q1: My material has turned into a hard block (caking). Can I grind it and use it?

Critical Warning: No. Caking indicates the material has absorbed significant atmospheric water. This water is not just on the surface; it has likely initiated the hydrolysis/cyclization reaction throughout the crystal lattice. Re-crystallize or discard.

Q2: Can I store this compound in solution?

Avoid if possible. In water, CEU is metastable.

If necessary: Store in anhydrous DMSO or DMF at -20°C.

Never: Store in aqueous buffers, especially at pH > 8 (rapid cyclization) or pH < 4 (acid hydrolysis).

Q3: How do I recover material that has partially degraded?

If the impurity is 5,6-dihydrouracil, it is significantly less soluble in cold ethanol than CEU.

Dissolve the crude solid in warm Ethanol (

).Filter while warm (removes insoluble dihydrouracil).

Cool filtrate to

to recrystallize pure this compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96033, this compound. Retrieved from [Link]

-

European Medicines Agency (2003). ICH Topic Q1A (R2) Stability Testing of new Drug Substances and Products.[2] Retrieved from [Link]

-

Takayama, H. et al. (2012). Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives. (Confirming the dihydrouracil/urea pathway). Retrieved from [Link]

-

Chemistry LibreTexts (2024). Hydrolysis of Nitriles. (General mechanism for nitrile to carboxylic acid conversion).[3][4][5][6] Retrieved from [Link][7]

Sources

- 1. This compound | C4H7N3O | CID 96033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. testbook.com [testbook.com]

- 6. Nitrile - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

troubleshooting low solubility of 2-cyanoethylurea in ethanol

Welcome to the technical support guide for handling 2-cyanoethylurea. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the solubility of this compound, particularly in ethanol-based systems. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound that influence its solubility?

A1: Understanding the molecular structure of this compound (C₄H₇N₃O) is the first step in troubleshooting its solubility.[1][2]

-

Polarity and Hydrogen Bonding: The molecule possesses a highly polar urea moiety (-NH-CO-NH-) and a moderately polar nitrile group (-C≡N).[2] The urea group has both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen and nitrogens), allowing for strong intermolecular hydrogen bonds.[3] This is similar to urea itself, which has a high capacity for forming hydrogen bonds.[4]

-

Hydrophobic Character: The ethyl bridge (-CH₂-CH₂-) introduces a degree of nonpolar, hydrophobic character to the molecule.

-

Crystal Lattice Energy: The strong hydrogen bonding between this compound molecules leads to a stable crystal lattice. For dissolution to occur, the energy released when solute molecules interact with solvent molecules must be sufficient to overcome this lattice energy.

In essence, this compound is a molecule with a balance of polar and nonpolar characteristics. Its solubility in any given solvent is determined by how effectively the solvent can disrupt the intermolecular forces holding the crystal together and form new, stable interactions with the solute molecules.

Q2: Why is this compound exhibiting low solubility in pure ethanol at ambient temperature?

A2: The principle of "like dissolves like" is central to this issue.[5] Ethanol is a polar protic solvent, capable of hydrogen bonding. However, the solubility challenge arises from a nuanced interplay of factors:

-

Solvent-Solvent vs. Solute-Solute Interactions: While ethanol can form hydrogen bonds, the hydrogen bonding network between this compound molecules in its solid state is very strong. At room temperature, the kinetic energy of the ethanol molecules may be insufficient to effectively break apart the solute's crystal lattice.

-

Mismatch in Polarity: While both are polar, the overall polarity and hydrogen bonding capacity of ethanol are different from that of this compound. The presence of the ethyl group in ethanol makes it less polar than water. Studies on urea itself show that its solubility decreases as the concentration of ethanol in an ethanol-water mixture increases.[6][7][8][9] This indicates that ethanol is a less effective solvent for urea-type compounds than more polar solvents like water.

-

Endothermic Dissolution: The dissolution process for many ureas is endothermic, meaning it requires an input of energy (heat) to proceed favorably.

Troubleshooting Guides for Low Solubility

If you are encountering difficulty dissolving this compound in ethanol, follow this logical troubleshooting workflow.

Caption: Troubleshooting workflow for this compound solubility.

Guide 1: Initial Steps - Purity Verification and Particle Size Reduction

Impurities from synthesis, such as unreacted starting materials or side products, can significantly alter solubility characteristics.[10] Additionally, the physical form of the solid plays a crucial role.

Protocol 1A: Purity Assessment (Melting Point)

-

Obtain a small, representative sample of your this compound.

-

Use a calibrated melting point apparatus to determine the melting point range.

-

Compare the observed range to the literature value. A broad or depressed melting point range suggests the presence of impurities.

-

Rationale: Impurities disrupt the crystal lattice of the compound, typically leading to a lower and broader melting point range, a phenomenon known as melting point depression.

-

Protocol 1B: Particle Size Reduction (Micronization)

-

Place a small amount of the this compound powder into a clean, dry agate or porcelain mortar.

-

Gently grind the powder with the pestle for 2-3 minutes to break up larger crystals and aggregates.

-

Attempt to dissolve the micronized powder in ethanol.

Guide 2: Thermal Method - Increasing Temperature

For many compounds, solubility increases with temperature.[4] This is often the most direct method to enhance solubility.

Protocol 2: Controlled Heating

-

Place the ethanol and this compound in a flask equipped with a magnetic stir bar and a reflux condenser to prevent solvent loss via evaporation.

-

Place the flask in a water or oil bath on a stirring hotplate.

-

Begin stirring and gradually increase the temperature of the bath. Monitor the solution closely. Do not exceed the boiling point of ethanol (approx. 78°C).

-

Once the solid is fully dissolved, the solution can be used hot or allowed to cool slowly to room temperature.

-

Causality: Heating increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute's crystal lattice.[4] This provides the necessary energy to overcome the lattice forces and drive the endothermic dissolution process forward, as predicted by Le Chatelier's principle.[5]

-

Common Issue: Precipitation Upon Cooling If the compound dissolves when hot but "crashes out" or precipitates upon cooling, the solution was supersaturated at the lower temperature. This indicates that while heat can force dissolution, the solution is not thermodynamically stable at room temperature. In this case, proceed to Guide 3.

Guide 3: Chemical Method - Co-Solvency

If thermal methods are insufficient or impractical for your application, modifying the solvent system itself is the next logical step. Co-solvency involves adding a second, miscible solvent to the primary solvent to alter its overall polarity and improve its solubilizing power for a specific solute.[11][12]

Caption: Mechanism of co-solvency to improve solubility.

Choosing a Co-Solvent: The goal is to create a solvent mixture with a polarity profile that is more favorable for this compound. Given the molecule's polar urea and nitrile groups, a more polar co-solvent is a logical choice.

| Co-Solvent | Rationale | Starting Ratio (v/v) | Notes |

| Water | Highly polar, excellent H-bonding. May significantly improve solubility of the urea moiety. | 95:5 (Ethanol:Water) | Be aware that adding water can decrease the solubility of less polar compounds or impurities. |

| DMSO | Aprotic, highly polar. Excellent at disrupting H-bonds. | 95:5 (Ethanol:DMSO) | Can be difficult to remove. Ensure it is compatible with downstream applications. |

| DMF | Aprotic, polar. Good solubilizing power for many organic compounds. | 95:5 (Ethanol:DMF) | Can be difficult to remove. Ensure it is compatible with downstream applications. |

Protocol 3: Co-Solvent Screening

-

Prepare several small-volume stock solutions of different ethanol:co-solvent ratios (e.g., 98:2, 95:5, 90:10).

-

To a fixed amount of this compound in separate vials, add a fixed volume of each solvent mixture.

-

Agitate all vials under identical conditions (e.g., vortex for 1 minute, then sonicate for 5 minutes).

-

Visually inspect for complete dissolution.

References

-